Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thiadiazole ring, a benzofuran moiety, and a benzoate ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be formed through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Coupling Reactions: The thiadiazole and benzofuran intermediates are then coupled through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiadiazole and benzofuran rings
Reduction Products: Reduced derivatives of the ester and amide groups
Substitution Products: Substituted benzoate esters and amides
Scientific Research Applications
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- This compound
- This compound
- This compound
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Uniqueness
- The presence of the thiadiazole ring imparts unique electronic properties to the compound.
- The benzofuran moiety contributes to the compound’s potential biological activity.
- The benzoate ester group enhances the compound’s solubility and stability.
This compound stands out due to its combination of structural features, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H18N4O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methylthiadiazole-5-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O5S/c1-3-30-22(29)13-8-10-14(11-9-13)23-20(27)18-17(15-6-4-5-7-16(15)31-18)24-21(28)19-12(2)25-26-32-19/h4-11H,3H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
KMMIYJPFQYAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C |
Origin of Product |
United States |
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